molecular formula C14H20ClNS B1379102 3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1823258-48-5

3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B1379102
CAS RN: 1823258-48-5
M. Wt: 269.8 g/mol
InChI Key: SRVJRDXHYWUOAN-UHFFFAOYSA-N
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Description

“3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride” is a compound that belongs to the class of organic compounds known as azabicyclo[3.2.1]octanes . This structure is present in many natural products with very important biological activities .


Synthesis Analysis

The synthesis of 8-disubstituted bicyclo[3.2.1]octane-3-ones and 9-disubstituted bicyclo[3.3.1]octane-3-ones has been reported through the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones . The reaction proceeds in 42–96% yield with an interesting control of the stereochemistry .


Molecular Structure Analysis

A series of nitro group and aza nitrogen atom derivatives, based on bicyclo[3.2.1]octane, were designed and studied by theoretical methods . The geometric structure calculations were performed at B3LYP/6-311G(d,p), B3P86/6-311G(d,p), B3LYP/6-31G(d), and B3PW91/6-31G(d,p) levels .


Chemical Reactions Analysis

A tandem C–H oxidation/oxa- [3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 has been successfully developed allowing the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as electrostatic potential, heats of formation, densities, heats of sublimation, detonation performances, bond dissociation energies (BDEs), and impact sensitivities were calculated by reasonable calculation methods to evaluate their comprehensive properties and establish the relationship between structure and performance .

Scientific Research Applications

Synthesis Techniques and Structural Analysis

  • Efficient Synthesis Techniques : A study by Connolly et al. (2010) describes a four-step process to generate 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride, highlighting an efficient method for synthesizing azabicyclooctane derivatives which could be relevant for compounds with similar structures (Connolly et al., 2010).

  • Conformational Rigidity Analogue Synthesis : Kubyshkin et al. (2009) synthesized a conformationally rigid analogue of 2-aminoadipic acid containing an 8-azabicyclo[3.2.1]octane skeleton, illustrating the chemical versatility and potential for creating rigid molecular frameworks for specific applications (Kubyshkin et al., 2009).

  • Structural and Conformational Studies : Research by Arias-Pérez et al. (2001) on esters derived from azabicyclooctane carboxylic acid hydrochlorides employed NMR spectroscopy for structural analysis, providing insight into the molecular configurations and potential reactive sites of azabicyclooctane derivatives (Arias-Pérez et al., 2001).

Applications in Organic Chemistry and Drug Discovery

  • Construction of Azabicyclooctane Scaffolds : Rodriguez et al. (2021) compiled methodologies for the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, a core structure in tropane alkaloids. This review underscores the importance of stereochemical control in synthesizing biologically relevant compounds (Rodríguez et al., 2021).

  • Novel Synthesis Pathways for Azabicyclic Amines : Walker et al. (2008) designed and prepared new azabicyclic amines as isosteres of 3-aminoquinuclidine, highlighting the utility of these compounds in drug discovery programs aimed at treating cognitive deficits in schizophrenia. This study emphasizes the relevance of azabicyclooctane derivatives in medicinal chemistry (Walker et al., 2008).

Future Directions

The future directions for the study of “3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride” could involve further exploration of its potential applications in various fields, such as drug discovery, given its presence in many natural products with significant biological activities . Additionally, more research could be conducted to improve the efficiency and yield of its synthesis .

Mechanism of Action

Target of Action

The primary target of 3-(Benzylsulfanyl)-8-azabicyclo[32Compounds with a similar structure, such as 2-azabicyclo[321]octanes, have been reported to have significant potential in the field of drug discovery .

Mode of Action

The specific mode of action of 3-(Benzylsulfanyl)-8-azabicyclo[32It’s worth noting that the unique structure of azabicyclo[321]octanes can make them a challenging scaffold to acquire, which could influence their interaction with targets .

Biochemical Pathways

The specific biochemical pathways affected by 3-(Benzylsulfanyl)-8-azabicyclo[32Azabicyclo[321]octanes have been applied as key synthetic intermediates in several total syntheses , suggesting they may influence a variety of biochemical pathways.

Result of Action

The molecular and cellular effects of 3-(Benzylsulfanyl)-8-azabicyclo[32The unique structure of azabicyclo[321]octanes suggests they may have diverse effects on molecular and cellular functions .

properties

IUPAC Name

3-benzylsulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NS.ClH/c1-2-4-11(5-3-1)10-16-14-8-12-6-7-13(9-14)15-12;/h1-5,12-15H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVJRDXHYWUOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)SCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride

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